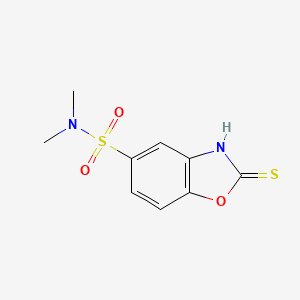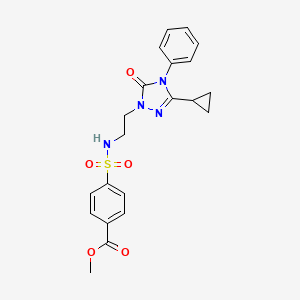
2-(Naphthalen-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Naphthalen-1-yl)benzoic acid is an organic compound that belongs to the class of acylaminobenzoic acid and derivatives . These are derivatives of amino benzoic acid derivatives where the amine group is N-acylated .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule . The IR spectrum can provide information about the functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the melting point can be determined using a melting point apparatus . The NMR and IR spectra can provide information about the chemical structure of the molecule .Aplicaciones Científicas De Investigación
Sensitized Emission in Luminescent Lanthanide Complexes
2-(Naphthalen-1-yl)benzoic acid derivatives, specifically 4-naphthalen-1-yl-benzoic acid ligands, have been utilized in the synthesis of luminescent lanthanide complexes. The ligands' ability to transfer energy efficiently to Eu(III) ions results in enhanced luminescent properties. These findings have potential applications in developing advanced luminescent materials (Kim, Baek, & Kim, 2006).
Synthesis and Theoretical Calculations of Azo Dyes
The synthesis of 3,5-dihydroxy-2-(naphthalen-2-yldiazenyl) benzoic acid and its characterization was conducted, demonstrating its potential as a mono azo dye. Theoretical calculations support the experimental findings, indicating its application in dye development (Atay & Ulutürk, 2022).
Polymorphism in Fenamic Acid Derivatives
2-(Naphthalen-1-ylamino)-benzoic acid demonstrates polymorphism, a property where a substance can exist in more than one crystal form. This research adds to the understanding of the structural behavior of pharmaceutical compounds, which can impact their performance (Liu et al., 2019).
Triorganotin(IV) Esters and Their Stability
Triorganotin(IV) esters of 2-{[N-(2-oxo-2H-naphthalene-1-yliden)hydrazo]}benzoic acid were synthesized and studied, revealing insights about their stability. This research is significant in organotin chemistry and its applications in materials science (Chalupa et al., 2009).
Anaerobic Naphthalene Degradation
2-Naphthoic acid derivatives, closely related to this compound, were studied in anaerobic naphthalene degradation. This research has implications for understanding the biodegradation of aromatic hydrocarbons in the environment (Meckenstock et al., 2000).
C-H Iodination of Benzoic Acid Derivatives
The selective C-H iodination of 2-(naphthalen-1-yl)benzoic acids, among others, was achieved through a novel process. This has implications in synthetic chemistry for the development of iodinated products (Gao et al., 2022).
Mecanismo De Acción
Target of Action
The primary target of 2-(Naphthalen-1-yl)benzoic acid is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, signal transduction, and gene transcription.
Mode of Action
It is known that the compound interacts with its target enzyme, potentially altering its function . This interaction may lead to changes in the enzyme’s activity, which could have downstream effects on various cellular processes.
Biochemical Pathways
Given the compound’s target, it is likely that it influences pathways related to cell growth and division, signal transduction, and gene transcription .
Result of Action
Given its target, it is likely that the compound influences various cellular processes, potentially leading to changes in cell growth and division, signal transduction, and gene transcription .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
Análisis Bioquímico
Biochemical Properties
It is known that naphthalene derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some naphthalene derivatives have been shown to have antimicrobial properties , suggesting that 2-(Naphthalen-1-yl)benzoic acid may also influence cell function
Molecular Mechanism
It is known that some naphthalene derivatives can inhibit the activity of certain enzymes , suggesting that this compound may also interact with biomolecules and influence gene expression
Propiedades
IUPAC Name |
2-naphthalen-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17(19)16-10-4-3-9-15(16)14-11-5-7-12-6-1-2-8-13(12)14/h1-11H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNOPNXFSTUXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B2850239.png)
![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2850240.png)

![4-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2850245.png)

![1-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2850247.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenylacetamide](/img/structure/B2850248.png)

![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2850251.png)


![3-(5-bromofuran-2-carboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2850254.png)
![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2850258.png)

